Tylocrebrine

Description

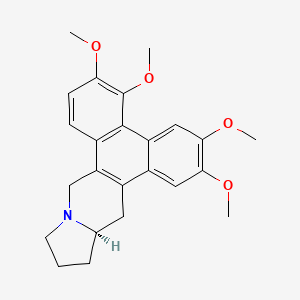

Structure

2D Structure

3D Structure

Properties

CAS No. |

6879-02-3 |

|---|---|

Molecular Formula |

C24H27NO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(13aR)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |

InChI |

InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m1/s1 |

InChI Key |

YFEPHJVWLFGWKH-CQSZACIVSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

6879-02-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tylocrebrinel; NSC-60387; NSC 60387; NSC60387. |

Origin of Product |

United States |

Foundational & Exploratory

Tylocrebrine: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylocrebrine is a naturally occurring phenanthroindolizidine alkaloid that has garnered significant interest within the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the key signaling pathways modulated by this compound and its analogs, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Discovery and Structural Elucidation

The journey to the discovery of this compound is intertwined with the broader exploration of alkaloids from the Tylophora genus. While the initial isolation of the parent alkaloid, Tylophorine (B1682047), from Tylophora indica dates back to 1935 by Ratnagiriswaran and Venkatachalam, the specific discovery and structural characterization of this compound came later.[1]

Key milestones in the discovery of this compound include the work of Govindachari and his colleagues, who were instrumental in the structural elucidation of numerous Tylophora alkaloids. Their research on Tylophora crebriflora, an Australian species of the Asclepiadaceae family, led to the isolation and identification of this compound. The structure of this new phenanthroindolizidine alkaloid was determined through classical chemical degradation methods and spectroscopic analysis.

Natural Sources of this compound

This compound is primarily found in plants of the Apocynaceae family (formerly Asclepiadaceae), particularly within the Tylophora genus. Several other plant families have also been reported to contain this compound and its structural analogs.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Reported Alkaloids | Reference(s) |

| Tylophora crebriflora | Apocynaceae | This compound | |

| Tylophora indica (syn. T. asthmatica) | Apocynaceae | Tylophorine, Tylophorinine, Tylophorinidine, (+)-Septicine, d-Isothis compound | [1] |

| Tylophora ovata | Apocynaceae | This compound, Tylophorine | [1] |

| Tylophora mollissima | Apocynaceae | This compound, Tylophorine | [1] |

| Tylophora tanakae | Apocynaceae | This compound, Tylophorine | [1] |

| Ficus septica | Moraceae | This compound, Antofine | [1] |

| Cryptocarya laevigata | Lauraceae | Antofine | [1] |

The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvesting season. The total alkaloidal content in the whole plant of Tylophora crebriflora has been reported to be in the range of 0.15% to 0.33% of the dry weight. In Tylophora indica, the leaves and roots are the primary sources, containing about 0.2% to 0.46% (w/w) of total alkaloids.[1]

Biosynthesis of this compound

The biosynthesis of this compound and other phenanthroindolizidine alkaloids is a complex process involving the condensation of two aromatic amino acids, tyrosine and phenylalanine, with ornithine. A key step in the formation of the phenanthrene (B1679779) ring system is a phenol (B47542) oxidative coupling reaction.

Experimental Protocols

General Alkaloid Extraction from Tylophora Species

The following is a generalized protocol for the extraction of alkaloids from Tylophora plant material, based on methods reported for Tylophorine.[2][3]

-

Preparation of Plant Material:

-

Air-dry the plant material (leaves, stems, or whole plant) at room temperature.

-

Grind the dried material into a coarse powder.

-

-

Defatting:

-

Wash the powdered plant material twice with n-hexane to remove lipids and other nonpolar compounds. Discard the hexane (B92381) washings.

-

-

Alkaloid Extraction:

-

Macerate the defatted plant material in methanol (B129727) or ethanol (B145695) overnight at room temperature. For enhanced extraction efficiency, the alcohol can be acidified with a small amount of acetic acid or citric acid.[3]

-

Filter the extract and repeat the maceration process with fresh solvent at least two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature of 55-60°C.

-

-

Acid-Base Partitioning:

-

Dissolve the concentrated extract in a 2% sulfuric acid solution.

-

Wash the acidic solution with diethyl ether or dichloromethane (B109758) to remove neutral and weakly basic impurities. Discard the organic layer.

-

Make the aqueous layer alkaline (pH 11-13) by the addition of a saturated sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution. This will precipitate the alkaloids.

-

Extract the alkaline solution multiple times with chloroform (B151607) or a chloroform-methanol mixture.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic extract to obtain the crude alkaloid mixture.

-

Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, or by preparative thin-layer chromatography (TLC).

-

Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a common method for the quantification of Tylophorine and can be adapted for this compound.[2]

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A solvent system of toluene:chloroform:ethanol:ammonia (e.g., 4:3.5:1.5 v/v/v/v).

-

Sample Application: Apply standard solutions of known concentrations and the sample extracts as bands onto the HPTLC plate.

-

Development: Develop the plate in a saturated chromatographic chamber.

-

Detection and Quantification: After development, dry the plate and scan it with a densitometer at a specific wavelength (e.g., 258 nm) to quantify the amount of this compound by comparing the peak areas of the sample with those of the standard.

Biological Activities and Signaling Pathways

This compound and its analogs exhibit a range of potent biological activities, with their anti-cancer and anti-inflammatory effects being the most extensively studied. The mechanism of action is believed to be similar to that of Tylophorine, which involves the inhibition of protein synthesis and the modulation of key inflammatory and cell survival signaling pathways.

Inhibition of Protein Synthesis

A primary mechanism of action for Tylophorine and its analogs is the inhibition of protein synthesis, which contributes to their cytotoxic effects against cancer cells.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Tylophorine analogs have been shown to inhibit NF-κB activation.[4][5]

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Its discovery and the elucidation of its natural sources have paved the way for further investigation into its pharmacological properties. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and analysis of this compound. A deeper understanding of its mechanism of action, particularly its effects on protein synthesis and the NF-κB signaling pathway, will be crucial for the development of novel anti-cancer and anti-inflammatory agents. Further research is warranted to fully explore the clinical applications of this potent phenanthroindolizidine alkaloid.

References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arabjchem.org [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tylocrebrine: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of a key synthetic methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and drug discovery.

Chemical Structure

This compound is a pentacyclic compound with the molecular formula C₂₄H₂₇NO₄.[1] Its core structure consists of a phenanthrene (B1679779) ring system fused to an indolizidine moiety. The IUPAC name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine. The presence of a chiral center at the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also referred to as (-)-Tylocrebrine and (+)-Tylocrebrine, respectively.

Below is a two-dimensional representation of the chemical structure of (-)-Tylocrebrine.

Caption: 2D Chemical Structure of (-)-Tylocrebrine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇NO₄ | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| CAS Number | 61302-92-9 (for (-)-Tylocrebrine) | [1] |

| IUPAC Name | (13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | [1] |

Synthesis of this compound

The total synthesis of this compound has been a subject of considerable research, with various strategies developed to construct its complex pentacyclic framework. Both racemic and enantioselective syntheses have been reported. A notable and highly convergent approach involves a VOF₃-mediated oxidative aryl-alkene coupling as the key step. This methodology allows for the late-stage formation of the phenanthrene core with high regioselectivity.

Key Synthetic Strategy: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

A highly convergent synthesis of this compound and related phenanthroindolizidine alkaloids has been reported by Niphakis and Georg.[1][2][3][4][5] This strategy relies on the coupling of a substituted styrene (B11656) derivative with an appropriate aryl partner, followed by an oxidative cyclization to form the phenanthrene ring system. The key final step employs vanadium(V) oxytrifluoride (VOF₃) to mediate the aryl-alkene coupling.[1][2][3][4][5]

The general workflow for this synthetic approach is outlined below:

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol: VOF₃-Mediated Synthesis of (±)-Tylocrebrine

The following is a representative experimental protocol adapted from the work of Niphakis and Georg.[1][3][5]

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the requisite styrene precursor, which contains the indolizidine moiety. This is typically achieved through a multi-step sequence starting from commercially available materials.

Step 2: VOF₃-Mediated Oxidative Aryl-Alkene Coupling

-

Materials:

-

Styrene precursor

-

Vanadium(V) oxytrifluoride (VOF₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Argon atmosphere

-

-

Procedure:

-

To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add trifluoroacetic acid.

-

Slowly add a solution of VOF₃ in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (±)-Tylocrebrine.

-

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. However, its clinical development has been hampered by significant central nervous system (CNS) toxicity. The primary mechanism of its anticancer effect is attributed to the inhibition of protein synthesis.

Inhibition of Protein Synthesis

This compound and related phenanthroindolizidine alkaloids are known to interfere with ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a global shutdown of protein production within the cell, ultimately triggering apoptosis.

Modulation of NF-κB Signaling

Emerging evidence suggests that this compound's cytotoxic effects may also be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

The exact point of intervention by this compound within the NF-κB pathway is still under investigation. It is hypothesized to inhibit the IκB kinase (IKK) complex or the proteasomal degradation of IκBα, thereby preventing the nuclear translocation of the active p65/p50 heterodimer.

Quantitative Biological Data

The cytotoxic potency of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of its efficacy. A summary of representative IC₅₀ data will be compiled as more specific data becomes available through further research.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity. The development of efficient and scalable synthetic routes, such as the VOF₃-mediated oxidative aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further exploration of its therapeutic potential. A deeper understanding of its mechanism of action, particularly its effects on signaling pathways like NF-κB, will be crucial for designing derivatives with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and paving the way for future clinical applications.

References

- 1. Synthesis of this compound and related phenanthroindolizidines by VOF3-mediated oxidative aryl-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Synthesis of this compound and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling - Organic Letters - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Tylocrebrine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. As a positional isomer of the more extensively studied tylophorine (B1682047), its primary mechanism of action is understood to be the potent inhibition of protein and nucleic acid synthesis, leading to cell cycle arrest and subsequent apoptosis. While promising preclinical data highlighted its potency, clinical development of this compound was halted during Phase I trials due to intolerable central nervous system side effects.[1] This guide provides a detailed overview of the molecular mechanisms underlying this compound's anticancer activity, compiles available quantitative data, outlines key experimental protocols for its study, and visualizes its cellular impact through signaling and workflow diagrams. Given the limited recent research specifically on this compound, this guide incorporates data from its close analogue, tylophorine, to provide a more comprehensive mechanistic insight, with such instances clearly noted.

Core Mechanisms of Action

This compound and its analogues exert their anticancer effects through a multi-pronged attack on fundamental cellular processes.

Inhibition of Protein and Nucleic Acid Synthesis

The foundational anticancer activity of this compound stems from its potent inhibitory effect on macromolecular synthesis. It has been demonstrated to inhibit both protein and nucleic acid synthesis in cancer cells. This inhibition is a key contributor to its cytotoxic effects.[1] The primary mechanism is believed to be the interference with the translational machinery, a characteristic shared with other phenanthroindolizidine alkaloids.

Induction of Cell Cycle Arrest

By disrupting the synthesis of essential proteins like cyclins, this compound effectively halts the progression of the cell cycle, preventing cancer cell proliferation.

-

G1 Phase Arrest: Studies on the closely related tylophorine show that it can arrest carcinoma cells in the G1 phase. This is achieved by downregulating the expression of cyclin A2, a critical protein for the G1/S transition.[2][3]

-

G2/M Phase Arrest: In other contexts, such as in T47D breast cancer cells, tylophorine has been shown to induce cell cycle arrest in the G2/M phase.[2]

This differential effect on the cell cycle may be cell-line specific or dependent on the concentration of the compound.

Induction of Apoptosis

Following cell cycle arrest, this compound and its analogues trigger programmed cell death, or apoptosis. Mechanistic studies on tylophorine indicate this is achieved through the intrinsic apoptotic pathway. Key events include:

-

Activation of Caspases: Upregulation and activation of initiator caspase-9 and effector caspase-3.[4]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm, which is a critical step in the formation of the apoptosome and activation of caspase-9.[4]

Modulation of Key Signaling Pathways

This compound and its analogues have been shown to interfere with several signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.

-

NF-κB Pathway Inhibition: Tylophorine analogues have been shown to inhibit transcription mediated by nuclear factor-kappaB (NF-κB), a key regulator of inflammation, survival, and proliferation.[1]

-

VEGFR2 Signaling Inhibition: Tylophorine has been demonstrated to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This includes direct inhibition of VEGFR2 tyrosine kinase activity and its downstream effectors like Akt and Erk.[5]

Quantitative Data Presentation

The cytotoxic potency of this compound and its analogues has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. It is important to note that data specifically for this compound is limited, and therefore, data for its isomer, isothis compound, and the parent compound, tylophorine, are included for a comparative perspective.

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |

| (+)-(S)-13abeta-Isothis compound | KB-3-1 (Cervical Carcinoma) | Cytotoxicity | 1.8 nM | |

| (+)-(S)-13abeta-Isothis compound | KB-V1 (Multidrug-Resistant) | Cytotoxicity | 2.5 nM | |

| This compound | General (60 cell line panel) | Growth Inhibition | Low nM to pM range | |

| Tylophorine | General (60 cell line panel) | Growth Inhibition | ~10 nM | [1] |

| Tylophorine | HCT-116 (Colon Carcinoma) | Cytotoxicity | 4.77 µM | |

| Tylophorine | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 6.45 µM | |

| Tylophorine | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 20.08 µM |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Cold PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 treated and control cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis and Cell Cycle Markers

This protocol details the detection of key proteins involved in apoptosis (e.g., cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin A2) following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Cyclin A2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the protein of interest's band intensity to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways Affected by this compound

Caption: Proposed signaling pathways affected by this compound in cancer cells.

Experimental Workflow for Mechanistic Analysis

References

- 1. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Tylocrebrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylocrebrine is a phenanthroindolizidine alkaloid, a class of natural compounds derived from plants such as those in the Tylophora genus.[1] These alkaloids have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-cancer, antiviral, and potent anti-inflammatory properties.[1][2] this compound and its analogs, notably tylophorine (B1682047), have been shown to inhibit protein and nucleic acid synthesis, contributing to their cytotoxic effects against cancer cells.[1][2] However, at sub-toxic concentrations, they exhibit remarkable anti-inflammatory effects by modulating key signaling pathways and suppressing the expression of pro-inflammatory mediators. This document provides an in-depth technical overview of the anti-inflammatory mechanisms of this compound, focusing on the molecular pathways it targets, supported by quantitative data and detailed experimental methodologies.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound and related alkaloids is primarily attributed to their ability to suppress the production of key mediators that drive the inflammatory response. This is achieved by inhibiting the expression and activity of pro-inflammatory enzymes and cytokines.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

In inflammatory states, particularly in response to stimuli like lipopolysaccharide (LPS), macrophages and other immune cells upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] These enzymes are responsible for producing large amounts of nitric oxide (NO) and prostaglandins, respectively, which are critical mediators of inflammation.[4]

Phenanthroindolizidine alkaloids, including the well-studied tylophorine, have been demonstrated to potently inhibit the induced protein and mRNA expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells.[5][6][7] This inhibition leads to a significant reduction in the production of NO and prostaglandins, thereby dampening the inflammatory cascade.[5][8] The suppressive action is not due to direct enzyme inhibition but rather results from the blockade of upstream signaling pathways that control the transcription of the iNOS and COX-2 genes.[3]

Suppression of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are pivotal in orchestrating and amplifying the inflammatory response.[9] this compound and its analogs effectively suppress the production of these critical cytokines. For instance, tylophorine has been shown to inhibit the induced protein levels of TNF-α in LPS-stimulated macrophages.[5] Similarly, related compounds reduce the secretion of TNF-α, IL-1β, and IL-6.[2][10] This suppression occurs at the transcriptional level, linking back to the inhibition of key transcription factors like NF-κB and AP-1.[7][11]

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are activated by inflammatory stimuli.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13] In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[14] Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[12] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[13]

Phenanthroindolizidine alkaloids are potent inhibitors of this pathway.[15] Mechanistic studies reveal that they block NF-κB activation by stabilizing its inhibitor, IκBα, thus preventing its degradation.[15] This action effectively traps the NF-κB complex in the cytoplasm, blocking the entire downstream inflammatory gene expression program.

The MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are another crucial set of pathways in the inflammatory response.[16][17] They translate extracellular signals into cellular responses, including the activation of the transcription factor Activator Protein-1 (AP-1). AP-1, typically a dimer of c-Jun and c-Fos proteins, collaborates with NF-κB to regulate the expression of inflammatory genes.

Tylophorine has been shown to inhibit the activation of AP-1 in LPS/IFNγ-stimulated macrophages.[5] This inhibition is achieved by targeting components upstream in the MAPK cascade. Specifically, tylophorine can block the activity of Mitogen-activated protein/extracellular signal-regulated kinase kinase 1 (MEK1).[5] This blockade prevents the subsequent phosphorylation and activation of downstream kinases like Extracellular signal-regulated kinase (ERK), ultimately suppressing AP-1 activity.[5][18]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in a wide range of cellular processes, including cell survival and inflammation. Research on tylophorine has revealed a nuanced interaction with this pathway. It was found that tylophorine enhances the phosphorylation of Akt.[5] This increased Akt activity, in turn, leads to a decrease in the expression and phosphorylation of c-Jun, a key component of the AP-1 transcription factor.[5] This ultimately contributes to the inhibition of AP-1-mediated gene expression, representing an indirect mechanism by which this compound can suppress inflammation.

Quantitative Data Summary

The potency of anti-inflammatory agents is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a specific biological process by 50%.[19] While specific IC50 values for this compound are not as widely reported as for other analogs, data from closely related phenanthroindolizidine alkaloids provide a strong indication of its potential potency.

| Compound | Target/Assay | Cell Line | Stimulus | IC50 Value | Reference |

| O-methyltylophorinidine (1) | NF-κB Transcriptional Activity (2h) | MDA-MB-231 (TNBC) | TNF-α | 17.1 ± 2.0 nM | [15] |

| Synthetic O-methyltylophorinidine (1s) | NF-κB Transcriptional Activity (2h) | MDA-MB-231 (TNBC) | TNF-α | 3.3 ± 0.2 nM | [15] |

| Tylophorine | Protein Synthesis Inhibition | Ehrlich Ascites Tumor Cells | - | ~1.0 µM (10⁻⁶ M) | [1] |

| This compound | Protein Synthesis Inhibition | Ehrlich Ascites Tumor Cells | - | ~0.1 µM (10⁻⁷ M) | [1] |

| Tylophorine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Potent Suppression | [2] |

| Antofine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Potent Suppression | [2] |

Key Experimental Protocols

The following section details a standard in vitro methodology used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages

This protocol describes the use of the RAW 264.7 murine macrophage cell line to model inflammation induced by bacterial lipopolysaccharide (LPS).[3][10][20]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into 96-well plates (for NO and viability assays) or 6-well plates (for protein/RNA extraction) at an appropriate density and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

-

Pre-treat the adhered cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[7] Include a negative control group (vehicle only) and a positive control group (LPS only).

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay.[21] Read absorbance at ~540 nm and quantify using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the cell supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[22][23]

4. Analysis of Protein and Gene Expression:

-

Western Blotting: Lyse cells from 6-well plates to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, total IκBα, p65, etc. Visualize with a suitable secondary antibody and chemiluminescence.[24]

-

RT-qPCR: Extract total RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, etc., to measure relative mRNA expression levels.

5. Cell Viability Assay:

-

Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.[21]

Conclusion and Future Directions

This compound, as a representative phenanthroindolizidine alkaloid, demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory pathways. Its ability to potently suppress the NF-κB and MAPK/AP-1 signaling cascades leads to a marked reduction in the expression of crucial inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. The quantitative data from related compounds suggest that these effects occur at nanomolar to low micromolar concentrations.

For drug development professionals, this compound and its synthetic analogs represent a promising scaffold for the design of novel anti-inflammatory therapeutics. Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct binding partners of this compound within these signaling pathways.

-

Pharmacokinetics and Safety: Establishing the in vivo efficacy, bioavailability, and toxicity profiles of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs to optimize potency and selectivity while minimizing the off-target effects, such as general inhibition of protein synthesis, that have historically hindered the clinical development of this class of compounds.[1]

By addressing these areas, the therapeutic potential of this compound can be more fully realized, paving the way for its potential application in treating a range of inflammatory and autoimmune disorders.

References

- 1. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]

- 10. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti‑inflammatory mechanism of berberine on lipopolysaccharide‑induced IEC‑18 models based on comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Attenuation of berberine on lipopolysaccharide-induced inflammatory and apoptosis responses in β-cells via TLR4-independent JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Tylocrebrine: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Tylocrebrine, a potent phenanthroindolizidine alkaloid with significant anticancer properties. This whitepaper provides a detailed examination of the compound's core structure, the impact of chemical modifications on its biological activity, and the experimental methodologies crucial for its evaluation.

This compound and its analogs have demonstrated remarkable cytotoxic activity against a range of cancer cell lines, with some exhibiting potency at nanomolar and even subnanomolar concentrations.[1] Despite its promise, the clinical development of this compound was halted due to significant central nervous system toxicity.[2][3] This has spurred further research into developing derivatives with an improved therapeutic index. This guide synthesizes key findings in the field to provide a clear roadmap for future drug discovery efforts.

The Core Scaffold: Phenanthroindolizidine and its Significance

This compound belongs to the phenanthroindolizidine class of alkaloids, characterized by a pentacyclic ring system. The core structure is fundamental to its biological activity, and modifications at various positions on the phenanthrene (B1679779) and indolizidine rings have profound effects on cytotoxicity and target specificity.

Structure-Activity Relationship Insights

Systematic studies of this compound and related compounds, including phenanthroquinolizidine alkaloids, have revealed several key SAR trends. The stereochemistry of the molecule is a critical determinant of its anticancer activity. Specifically, the configuration at the C-13a and C-14 positions significantly influences the compound's potency.[1] For instance, the (13aS,14S)-14-hydroxyphenanthroindolizidine configuration has been identified as optimal for antitumor activity.[1]

Furthermore, the substitution pattern on the phenanthrene ring plays a crucial role. The presence and position of hydroxyl and methoxy (B1213986) groups can modulate the compound's activity and pharmacological properties. For example, certain 14-amino-phenanthroindolizidines with increased polarity have shown good anti-tumor activity.[1]

The following table summarizes the cytotoxic activities of selected this compound analogs against various cancer cell lines, highlighting the impact of structural modifications.

| Compound | Modification | Cell Line | Activity (IC50/GI50) | Reference |

| This compound | - | Multiple | Potent (nanomolar range) | [2][3] |

| Analog 15 | (13aS,14S)-14-hydroxy | A549, HL60 | Low nanomolar | [1] |

| Analog 22 | (13aS,14S)-14-hydroxy | A549, HL60 | Low nanomolar | [1] |

| Analog 28 | 14-amino derivative | A549, HL60 | Low nanomolar | [1] |

| Analog 33 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Analog 34 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Analog 35 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Analog 36 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Analog 40 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Analog 42 | Phenanthroquinolizidine | A549, HL60 | Low nanomolar | [1] |

| Tylophorine (B1682047) | Positional isomer | Multiple | Potent (mean GI50 < 10–8 M) | [2] |

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of this compound and its analogs are attributed to multiple mechanisms of action. A primary mode of action is the inhibition of protein and nucleic acid synthesis.[3][4][5] These compounds have also been shown to interfere with key cellular signaling pathways implicated in cancer progression.

Notably, this compound derivatives have been found to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6] Furthermore, compounds like tylophorine have demonstrated anti-angiogenic properties by targeting the VEGFR2 signaling pathway, which is essential for tumor blood vessel formation.[7] Some analogs also exhibit activity as topoisomerase inhibitors, enzymes critical for DNA replication and repair.

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical workflow for assessing its cytotoxic effects.

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

- 1. Synthesis and SAR studies of phenanthroindolizidine and phenanthroquinolizidine alkaloids as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Tylocrebrine's Iron Grip: A Technical Deep Dive into its Inhibition of Macromolecular Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the inhibitory mechanisms of Tylocrebrine on protein and nucleic acid synthesis. This whitepaper provides a detailed analysis of the compound's mode of action, supported by quantitative data, experimental protocols, and novel visualizations of the underlying molecular pathways.

This compound, a phenanthroindolizidine alkaloid, has demonstrated potent cytotoxic activity, primarily attributed to its ability to disrupt the fundamental cellular processes of protein and nucleic acid synthesis. This guide synthesizes key findings from seminal research to provide a clear and actionable resource for those investigating this compound and related compounds for therapeutic applications.

Quantitative Inhibition of Protein and Nucleic Acid Synthesis

This compound exhibits a potent, dose-dependent inhibition of both protein and nucleic acid synthesis. The inhibitory effects have been quantified in various cell systems, with the most notable data derived from studies on HeLa cells and rabbit reticulocytes. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound on the incorporation of radiolabeled precursors into DNA, RNA, and protein.

| Macromolecule | Cell System | IC50 (µM) | Reference |

| Protein | HeLa Cells | ~1 | [1][2] |

| RNA | HeLa Cells | ~5 | [1] |

| DNA | HeLa Cells | >10 | [1] |

Table 1: IC50 Values of this compound for the Inhibition of Protein and Nucleic Acid Synthesis in HeLa Cells. Data derived from studies measuring the incorporation of radiolabeled leucine, uridine, and thymidine.

| System | Process Inhibited | IC50 (µM) | Reference |

| Rabbit Reticulocyte Lysate | Globin Synthesis | ~2 | [1] |

Table 2: IC50 Value of this compound for the Inhibition of Protein Synthesis in a Cell-Free System. Data from studies measuring the inhibition of globin synthesis in a rabbit reticulocyte lysate system.

Unraveling the Mechanism of Action

This compound's primary mechanism of action in protein synthesis inhibition is the prevention of peptide bond formation. It achieves this by interfering with the binding of aminoacyl-tRNA to the A-site of the ribosome, a critical step in the elongation phase of translation. This interaction effectively stalls the ribosome, leading to a global shutdown of protein production.

The inhibitory effect on nucleic acid synthesis, particularly RNA synthesis, is also significant, though it occurs at slightly higher concentrations than protein synthesis inhibition. The precise mechanism of nucleic acid synthesis inhibition is still under investigation, but it is believed to involve interactions with DNA-dependent RNA polymerase.

Figure 1: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for the key experiments used to characterize this compound's inhibitory effects.

Measurement of Protein and Nucleic Acid Synthesis by Radiolabeled Precursor Incorporation

This assay quantifies the rate of protein, RNA, and DNA synthesis by measuring the incorporation of radiolabeled precursors into macromolecules.

Materials:

-

HeLa cells

-

This compound

-

[³H]-Leucine, [³H]-Uridine, [³H]-Thymidine

-

Complete cell culture medium

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Culture HeLa cells to logarithmic growth phase.

-

Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add the respective radiolabeled precursor ([³H]-Leucine for protein, [³H]-Uridine for RNA, or [³H]-Thymidine for DNA) to the cell cultures.

-

Incubate for a defined period (e.g., 1-2 hours) to allow for incorporation.

-

Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules by adding cold 10% TCA.

-

Wash the precipitate with 5% TCA to remove unincorporated precursors.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).

-

Measure the radioactivity of the solubilized macromolecules using a scintillation counter.

-

Calculate the percentage of inhibition relative to untreated control cells.

Figure 2: Experimental workflow for radiolabeled precursor incorporation assay.

In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This cell-free assay directly measures the effect of this compound on the translation machinery.

Materials:

-

Rabbit reticulocyte lysate

-

Amino acid mixture (including radiolabeled leucine)

-

Globin mRNA

-

This compound

-

TCA

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acid mixture, and globin mRNA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Stop the reaction by placing the tubes on ice and adding an RNase inhibitor.

-

Precipitate the newly synthesized globin protein with TCA.

-

Filter the precipitate and wash with TCA.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Determine the IC50 value of this compound for protein synthesis inhibition.

Figure 3: Workflow for in vitro protein synthesis inhibition assay.

This technical guide serves as a critical resource for the scientific community, providing a consolidated and detailed understanding of this compound's potent inhibitory effects on fundamental cellular processes. The presented data and protocols are intended to accelerate research and development efforts aimed at harnessing the therapeutic potential of this and related compounds.

References

Tylocrebrine's Interaction with DNA and RNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated significant cytotoxic and anti-tumor activities, positioning it as a compound of interest in oncological research. Its therapeutic potential is largely attributed to its interactions with nucleic acids, leading to the inhibition of fundamental cellular processes such as DNA replication, transcription, and protein synthesis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and both DNA and RNA. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanisms of action, quantitative binding characteristics, and the experimental methodologies used to elucidate these interactions.

Core Interaction Mechanisms

This compound is believed to exert its biological effects primarily through its direct interaction with nucleic acids. The planar phenanthrene (B1679779) ring system of this compound facilitates its insertion between the base pairs of DNA, a process known as intercalation. This intercalation is thought to be the initial event that triggers a cascade of cellular responses.

Interaction with DNA: The primary mode of this compound's interaction with DNA is believed to be intercalation, with a preference for AT-rich regions[1]. This insertion of the planar aromatic ring system between the DNA base pairs leads to a distortion of the double helix, which can interfere with the binding of DNA-processing enzymes. This interference is a likely cause for the observed inhibition of both DNA replication and transcription[1]. Furthermore, related phenanthroindolizidine alkaloids have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.

Interaction with RNA: While the interaction with DNA is more extensively studied, this compound also inhibits RNA synthesis and protein synthesis[1]. The inhibition of protein synthesis is thought to occur at the elongation stage of translation. The precise mechanism of direct interaction with RNA is less clear but may involve intercalation into regions of double-stranded RNA or binding to specific RNA secondary structures.

Quantitative Data on Nucleic Acid Interactions

Quantitative analysis of the binding affinity between small molecules and nucleic acids is crucial for understanding their mechanism of action and for the development of new therapeutic agents. While specific binding constants for this compound are not extensively reported in the literature, data from closely related compounds and other intercalating agents provide valuable insights.

| Compound/Class | Nucleic Acid Target | Method | Binding Constant (Kd or Kb) | Reference/Notes |

| Tylophorine B | Bulged DNA | Fluorescence Spectroscopy | Kd = 0.018 µM | A close structural analog of this compound.[2] |

| Berberine Analogs | Calf Thymus DNA | Fluorescence Spectroscopy | Kb in the range of 105 - 106 M-1 | Comparative data for another class of DNA intercalators. |

| Flavones | Calf Thymus DNA | Fluorescence Spectroscopy | Kb in the range of 104 - 105 M-1 | Comparative data for another class of DNA binding agents. |

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to study the interaction of small molecules like this compound with DNA and RNA. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy for DNA Binding Affinity

This method is used to determine the binding constant (Kd or Kb) of a ligand to DNA. It relies on the change in the fluorescence properties of the ligand upon binding to DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

-

-

Fluorescence Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial fluorescence emission spectrum of this compound using an appropriate excitation wavelength.

-

Incrementally add small aliquots of the ctDNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Kb) and the number of binding sites.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding. Intercalation of a molecule into the DNA double helix typically induces significant changes in the CD spectrum of the DNA.

Protocol:

-

Sample Preparation:

-

Prepare solutions of ctDNA and this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.

-

Prepare samples with a constant concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectrum for each sample after an appropriate incubation period.

-

-

Analysis:

-

Observe changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively). An increase in the intensity of these bands and the appearance of an induced CD band for the ligand can indicate intercalation.

-

In Vitro Transcription Inhibition Assay

This assay determines the effect of a compound on the synthesis of RNA from a DNA template by RNA polymerase.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing a DNA template with a promoter (e.g., a linearized plasmid), RNA polymerase, and ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]UTP).

-

-

Inhibition Assay:

-

Set up a series of reactions with varying concentrations of this compound. Include a control reaction with no inhibitor.

-

Initiate the transcription reaction by adding the RNA polymerase and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Analysis of Transcripts:

-

Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).

-

Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts by autoradiography.

-

Quantify the amount of full-length transcript to determine the inhibitory effect of this compound and calculate the IC50 value.

-

In Vitro Translation Inhibition Assay

This assay is used to assess the impact of a compound on protein synthesis.

Protocol:

-

Cell-Free Translation System:

-

Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).

-

-

Assay Setup:

-

Prepare a reaction mixture containing the cell-free extract, an mRNA template (e.g., luciferase mRNA), and amino acids, including a radiolabeled amino acid (e.g., [35S]-methionine).

-

Add varying concentrations of this compound to the reactions.

-

-

Analysis of Protein Synthesis:

-

Incubate the reactions at the recommended temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reactions and analyze the synthesized proteins by SDS-PAGE and autoradiography.

-

Alternatively, if using a luciferase mRNA template, measure the luciferase activity using a luminometer.

-

Determine the IC50 value for the inhibition of translation.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with nucleic acids can trigger downstream signaling pathways that contribute to its cytotoxic effects. One such pathway is the NF-κB signaling cascade, which is often constitutively active in cancer cells and promotes cell survival.

Conclusion

This compound represents a promising class of anti-cancer compounds that target the fundamental processes of life by interacting with DNA and RNA. Its primary mechanism of action is believed to be through DNA intercalation, leading to the inhibition of replication, transcription, and translation. While quantitative binding data for this compound itself is limited, studies on closely related analogues provide a strong foundation for understanding its affinity and specificity. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced interactions of this compound and similar compounds with nucleic acids. A deeper understanding of these molecular interactions will be pivotal in the rational design and development of novel, more effective cancer therapeutics.

References

Tylocrebrine: A Technical Guide to Cellular Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylocrebrine, a phenanthroindolizidine alkaloid, has demonstrated potent anticancer properties, yet its clinical advancement has been hampered by toxicity concerns. A thorough understanding of its cellular pharmacokinetics, specifically its mechanisms of cellular entry and subsequent intracellular distribution, is paramount for the rational design of strategies to enhance its therapeutic index. This technical guide synthesizes the current understanding of this compound's cellular uptake and intracellular localization, drawing upon data from related phenanthroindolizidine alkaloids and established principles of drug transport. We provide an overview of the inferred uptake mechanism, potential subcellular destinations, and the downstream signaling pathways affected. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate further research in this critical area.

Cellular Uptake Mechanism

Based on the high lipophilicity of phenanthroindolizidine alkaloids, it is probable that this compound enters cells via passive diffusion.[1] This class of compounds is known to readily cross the blood-brain barrier, which is indicative of their ability to traverse cellular membranes without the aid of transport proteins.[1]

While direct experimental evidence for this compound's uptake mechanism is limited, studies on similar compounds and the general principles of small molecule transport support this hypothesis. The process of passive diffusion is driven by the concentration gradient of the compound across the plasma membrane.[2][3]

Here is a generalized workflow for investigating the cellular uptake of this compound, based on common experimental practices in the field.

Figure 1: Generalized workflow for a cellular uptake experiment.

Intracellular Localization

The precise subcellular localization of this compound has not been definitively established through direct imaging. However, based on its known molecular targets and mechanisms of action, several organelles are implicated as potential sites of accumulation and activity. Phenanthroindolizidine alkaloids are known to inhibit protein and nucleic acid synthesis, suggesting potential localization within the nucleus and ribosomes.[4][5] Furthermore, their role in inducing apoptosis points towards an interaction with mitochondria.[6][7]

The following diagram illustrates the potential intracellular distribution of this compound and the subsequent signaling events.

Figure 2: Putative intracellular localization and action of this compound.

Data on Biological Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB-3-1 | Cervical Carcinoma | 2.5 | [8] |

| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 3.2 | [8] |

| L1210 | Murine Leukemia | 10 | [4] |

| P388 | Murine Leukemia | 4 | [4] |

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Downstream Signaling Pathways

This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The inhibition of these pathways likely contributes to the observed anticancer activity.

A primary target of the related compound, tylophorine, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] Inhibition of VEGFR2 activation subsequently affects downstream pathways including Akt and Erk.[9] Furthermore, phenanthroindolizidine alkaloids are known to inhibit the transcription factor NF-κB, a critical regulator of inflammatory and survival pathways.[10]

References

- 1. Fluorescent Rhodamines and Fluorogenic Carbopyronines for Super‐Resolution STED Microscopy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unusual peptide-binding proteins guide pyrroloindoline alkaloid formation in crocagin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tylocrebrine's CNS Toxicity: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Neurotoxic Effects and Underlying Mechanisms of a Potent Anticancer Alkaloid

For Immediate Release

This technical guide provides a comprehensive overview of the central nervous system (CNS) toxicity and neurotoxic effects of Tylocrebrine, a naturally occurring phenanthroindolizidine alkaloid. Despite its potent anticancer properties, the clinical development of this compound was halted due to severe CNS side effects. This document, intended for researchers, scientists, and drug development professionals, delves into the available data on its neurotoxicity, explores potential mechanisms of action, and outlines relevant experimental methodologies.

Introduction: The Promise and Peril of this compound

This compound, isolated from plants of the Tylophora genus, belongs to the phenanthroindolizidine class of alkaloids. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. However, the therapeutic potential of this compound has been consistently overshadowed by its deleterious effects on the central nervous system. Clinical studies in the past reported side effects such as disorientation and ataxia, which were attributed to the compound's ability to cross the blood-brain barrier.[1] Understanding the nuances of this neurotoxicity is paramount for any future efforts to harness the therapeutic efficacy of this compound or its analogs.

Quantitative Neurotoxicity Data

Direct quantitative data on the CNS toxicity of this compound remains limited in publicly available literature. However, studies on closely related phenanthroindolizidine alkaloids provide valuable insights into the potential neurotoxic profile of this compound class.

One study investigated the in vitro neurotoxicity of S-(+)-deoxytylophorinidine, a related alkaloid, on rat pheochromocytoma (PC12) cells, a common model for neuronal cells. The findings from this study are summarized in the table below.

| Compound | Cell Line | Assay | Concentration | Effect |

| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁷ M | Slight inhibition |

| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁸ M | No significant inhibition |

| S-(+)-deoxytylophorinidine | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁹ M | No significant inhibition |

| Vinblastine (VCR) - Comparator | PC12 (rat pheochromocytoma) | Neurite Outgrowth Inhibition | 1 x 10⁻⁹ M | Inhibition |

Data extracted from a study on S-(+)-deoxytylophorinidine, a related phenanthroindolizidine alkaloid.[2]

This data suggests that at higher concentrations, phenanthroindolizidine alkaloids can interfere with crucial neuronal functions like neurite outgrowth. It is important to note that these are in vitro results for an analog, and further studies are required to determine the specific IC50 and LD50 values for this compound in various neuronal cell types and in vivo models.

Experimental Protocols for Assessing Neurotoxicity

A comprehensive assessment of this compound's neurotoxicity would involve a multi-tiered approach, combining in vitro and in vivo models. Based on standard practices in neurotoxicology, the following experimental protocols would be relevant.

In Vitro Neurotoxicity Assays

-

Cell Viability Assays:

-

MTT/XTT Assay: To assess mitochondrial function and overall cell viability in neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures upon exposure to this compound.

-

LDH Release Assay: To measure plasma membrane integrity and cytotoxicity.

-

-

Neurite Outgrowth Assays:

-

Utilizing high-content imaging to quantify changes in neurite length, branching, and complexity in response to this compound treatment in cell lines like PC12 or primary cortical neurons.

-

-

Apoptosis Assays:

-

TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3) involved in the apoptotic cascade.

-

-

Electrophysiological Assays:

-

Microelectrode Array (MEA): To assess the effects of this compound on neuronal network activity, including firing rate and synchronicity.

-

In Vivo Neurotoxicity Studies

-

Animal Models:

-

Rodent models (mice or rats) would be administered this compound via relevant routes (e.g., intravenous, intraperitoneal).

-

-

Behavioral Assessments:

-

A battery of behavioral tests to assess motor coordination (rotarod test), cognitive function (Morris water maze), and general activity levels.

-

-

Histopathological Analysis:

-

Post-mortem examination of brain tissue to identify any neuronal damage, inflammation, or other pathological changes.

-

The following diagram illustrates a potential experimental workflow for evaluating the neurotoxicity of a compound like this compound.

Potential Signaling Pathways in this compound Neurotoxicity

The precise signaling pathways mediating this compound-induced neurotoxicity have not been definitively elucidated. However, based on the known mechanisms of other cytotoxic agents and the general cellular responses to toxicity, several pathways can be hypothesized to play a role. The inhibition of protein and nucleic acid synthesis is a known effect of some phenanthroindolizidine alkaloids, which could lead to widespread cellular dysfunction and ultimately apoptosis in neurons.

The following diagram outlines a hypothetical signaling cascade that could be involved in this compound-induced neuronal cell death.

Further research is necessary to validate the involvement of these and other potential pathways, such as disruptions in calcium homeostasis or excitotoxicity.

Conclusion and Future Directions

The significant CNS toxicity of this compound presents a major hurdle to its clinical application. This technical guide highlights the current, though limited, understanding of its neurotoxic effects. To overcome these challenges, future research should focus on:

-

Quantitative Toxicity Profiling: Determining the precise IC50 and LD50 values of this compound in various neuronal models.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its neurotoxicity.

-

Development of Analogs: Synthesizing and screening new this compound derivatives with a reduced capacity to cross the blood-brain barrier or with lower intrinsic neurotoxicity.

-

Advanced Drug Delivery Systems: Exploring formulation strategies, such as encapsulation in nanoparticles, to limit CNS exposure while maintaining anticancer efficacy.

By addressing these key areas, the scientific community may yet unlock the therapeutic potential of this potent natural product while mitigating its harmful effects on the central nervous system.

References

The Tylocrebrine Biosynthetic Pathway in Tylophora Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract